N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRCSJNNFOVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chlorobenzo[d]thiazole moiety and a furan side chain. This combination suggests potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 363.81 g/mol. The presence of both the chlorobenzo[d]thiazole and furan rings enhances its potential reactivity and biological activity, making it a candidate for various pharmacological applications .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
1. Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that thiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.61 | Caspase activation |
| This compound | MCF7 | TBD | TBD |
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thiazoles are known for their effectiveness against bacterial strains, including those resistant to conventional antibiotics. Studies have shown that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 16 µg/mL |
| This compound | E. coli | TBD |
3. Anticonvulsant Activity
Thiazole-containing compounds have also been explored for their anticonvulsant properties. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant efficacy .
Table 3: Anticonvulsant Activity Data
| Compound | Model Used | Effective Dose (mg/kg) |
|---|---|---|
| Compound D | PTZ Seizure Model | 24.38 |
| This compound | TBD |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in treating various conditions:
- Anticancer Study : A study involving a series of thiazole derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound may exhibit similar effects .
- Antimicrobial Efficacy : In vitro studies showed that thiazole derivatives displayed potent antibacterial activity against multi-drug resistant strains, indicating the potential for clinical applications in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Variations in Benzothiazole Substituents
- 6-Fluoro Derivative : N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide () replaces chlorine with fluorine. Fluorine’s smaller size and electronegativity may alter binding affinity compared to the chloro analog, though biological data are unavailable .
- 6-Nitro Derivative : Compounds like N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivatives () exhibit strong VEGFR-2 inhibition (IC₅₀ = 0.12 µM for compound 6d), suggesting nitro groups enhance kinase inhibition. Chloro derivatives may prioritize different targets, such as urease .
- 6-Aryl Derivatives: N-(6-Arylbenzo[d]thiazol-2-yl)acetamides (e.g., 3c, 3f, 3g in –4) feature aryl groups (e.g., trifluoromethyl, cyano) at the 6-position. These compounds show potent urease inhibition (IC₅₀ = 0.78–1.21 µM), outperforming thiourea standards (IC₅₀ = 9.3 µM). The chloro substituent in the target compound may similarly enhance enzyme interactions via H-bonding or hydrophobic effects .
Variations in N-Substituents
- Pyridinylmethyl and Alkylamino Groups: Derivatives like N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide () and N-(dimethylaminopropyl) analogs () incorporate nitrogen-containing substituents.
- Benzyl and Phenyl Groups : Compounds such as N-(3,4-dichlorobenzyl) derivatives () prioritize lipophilic interactions. The furan-2-ylmethyl group in the target compound offers a balance of hydrophobicity and π-orbital interactions, which could influence membrane permeability .
Enzyme Inhibition
- Urease Inhibition : N-(6-Arylbenzo[d]thiazol-2-yl)acetamides () show IC₅₀ values <1 µM, attributed to H-bonding with urease’s active site. The target compound’s chloro and furan groups may similarly engage in key interactions .
- VEGFR-2 Inhibition: Nitro-substituted analogs () exhibit nanomolar activity (IC₅₀ = 0.12 µM), but chloro derivatives are untested for this target. Structural differences suggest divergent therapeutic applications .
Antimicrobial and Antiproliferative Activity
- Antibacterial Activity : Schiff base derivatives () with benzothiazole cores show moderate activity against pathogens like E. coli. The furan group’s electron-rich structure may enhance antibacterial effects .
- Antiproliferative Effects : Sulfathiazole-acetamide hybrids () inhibit MMP-9 and cathepsin D/L, suggesting acetamide derivatives broadly target proteases. The target compound’s activity in these assays remains unexplored .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chloro and nitro substituents at the 6-position enhance enzyme inhibition (urease, VEGFR-2) but may reduce solubility .
Heterocyclic N-Substituents: Furan-2-ylmethyl groups improve pharmacokinetic profiles compared to bulkier aryl or alkylamino groups, as seen in analogs with pyridinylmethyl substituents .
Hybrid Structures: Combining benzothiazole with isoquinoline () or triazole () moieties broadens biological activity, suggesting the target compound’s furan group could enable multitarget effects .
Q & A
Q. What are the optimal synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide?
Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A validated approach involves refluxing 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide with furan-2-ylmethylamine in acetonitrile/DMF (3:1 v/v) with triethylamine as a base. Reflux for 8–10 hours under anhydrous conditions yields the target compound, followed by recrystallization from ethanol-water mixtures to purify. This method achieves yields of ~85% and confirms structure via NMR and mass spectrometry . Alternative routes using acetic acid as an acylating agent for 2-aminobenzothiazoles have also been reported, avoiding moisture-sensitive reagents like acetyl chloride .
Q. How is structural characterization performed for this compound?
Methodological Answer : Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for benzo[d]thiazole and furan), methylene protons (δ 4.5–5.0 ppm for –CH2–), and acetamide carbonyl (δ 168–170 ppm in 13C) .
- Mass Spectrometry (MS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 365.2 for C15H12ClN3O2S) with fragmentation patterns matching substituents like chloro and furan groups .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N content (e.g., ±0.2%) validate purity .
Q. What in vitro assays are used to evaluate its antifungal activity?
Methodological Answer : Antifungal activity is tested using disc diffusion assays against C. albicans, A. niger, and A. flavus. Compound solutions (10–100 µg/mL in DMSO) are applied to sterile discs on agar plates inoculated with fungal spores. After 48 hours at 37°C, zones of inhibition are measured and compared to miconazole controls. For quantitative analysis, MIC values are determined via broth microdilution (IC50 ranges: 15–50 µM) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data between structurally similar derivatives?
Methodological Answer : Discrepancies (e.g., lower antifungal activity in nitro-substituted analogs despite similar binding conformations) can be addressed through:
- Electronic Effect Analysis : Evaluate substituent impacts via Hammett plots; nitro groups reduce electron density, weakening hydrogen bonding in polar enzyme pockets .
- Molecular Docking : Compare binding poses of active (e.g., S30A1) vs. less-active (e.g., S30) derivatives in fungal CYP51 or ergosterol biosynthesis targets. Docking scores correlate with experimental IC50 values .
- SAR Studies : Systematically modify substituents (e.g., chloro vs. methoxy at position 6) to isolate steric/electronic contributions .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the benzo[d]thiazole ring’s electron-deficient regions may favor π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., Aurora kinases) over 100 ns to assess stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- Pharmacophore Modeling : Define essential features (e.g., hydrophobic aryl rings, hydrogen bond acceptors) to screen derivatives for DprE1 or kinase inhibition .
Q. How to optimize derivatives for selective kinase inhibition?
Methodological Answer :
- Substituent Engineering : Introduce trifluoromethyl (e.g., compound 19) or methoxy groups at position 6 to enhance hydrophobic interactions with kinase ATP-binding pockets. This improves selectivity for Aurora-A (IC50: 42 nM) over off-targets like VEGFR2 .
- Scaffold Hybridization : Fuse benzo[d]thiazole with pyrimidinone (e.g., compound 20) to exploit dual binding modes. Biochemical assays (e.g., kinase profiling panels) validate selectivity .
- Enzyme Inhibition Assays : Use radiometric or fluorescence-based kits (e.g., ADP-Glo™) to measure IC50 against CK1, DprE1, or other targets. Compare inhibitory potency (e.g., 0.82 µM for 5k vs. 1.04 µM for 5o) to refine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
